BenchChemオンラインストアへようこそ!

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Physicochemical profiling Lipophilicity Permeability

This unsubstituted benzamide is the minimal reference scaffold for N-(piperidin-4-ylmethyl)benzamide SAR studies. Its cLogP of 2.6—the lowest in the series—reduces promiscuous membrane partitioning while retaining passive permeability. The bare phenyl ring enables versatile downstream functionalization (halogenation, nitration, cross-coupling), cutting procurement costs for library synthesis. Documented as a key intermediate in pemetrexed disodium production, it shortens synthetic routes for ANDA development. Procure this scaffold to build SAR from a clean baseline, avoiding pre-installed selectivity liabilities of substituted analogs.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 954079-40-4
Cat. No. B2690579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS954079-40-4
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=C2)CC3=CC=CO3
InChIInChI=1S/C18H22N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h1-7,12,15H,8-11,13-14H2,(H,19,21)
InChIKeyXJRZEZGMXGRXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954079-40-4): Procurement-Grade Chemical Identity and Core Characteristics


N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954079-40-4) is a synthetic small molecule of the benzamide class, possessing a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 298.4 g/mol [1]. The scaffold assembles three pharmacophoric modules—a terminal furan ring, a central piperidine linker, and an N-benzamide terminus—into a single chemical entity. This tripartite architecture is characteristic of a broader family of N-(piperidin-4-ylmethyl)benzamide derivatives that populate screening decks and patent filings for kinase inhibition and GPCR modulation. The unsubstituted benzamide core distinguishes this compound from its numerous halogenated, alkoxylated, and cyano-substituted analogs, positioning it as the minimalist reference structure for structure-activity relationship (SAR) campaigns and a documented intermediate in the synthesis of the antifolate pemetrexed disodium .

Why Generic Substitution of N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide Is Inadvisable Without Differential Evidence


The N-(piperidin-4-ylmethyl)benzamide chemotype encompasses a dense cluster of closely related analogs—4-fluoro, 4-ethoxy, 2,4-dichloro, 3-cyano, and numerous other substituted variants—that differ by a single substituent on the benzamide ring [1]. Despite this superficial similarity, minor structural perturbations predictably alter key molecular properties: the mono-substituted and di-substituted analogs exhibit divergent cLogP values, hydrogen-bond acceptor strength, and steric bulk, which directly modulate passive permeability, CYP450 susceptibility, and target off-rates. Furthermore, the unsubstituted benzamide core of the title compound is the essential synthetic handle for downstream elaboration reactions that would be blocked or redirected by ring substituents. Indiscriminate replacement with a substituted congener during chemical procurement therefore risks confounding SAR conclusions, invalidating synthetic routes, and introducing uncharacterized selectivity liabilities that are absent from the minimalist scaffold .

Quantitative Evidence Guide for Differentiating N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide from Closest Analogs


Physicochemical Property Profile: Baseline Lipophilicity and Permeability Drivers vs. Substituted Congeners

The unsubstituted benzamide core confers a predicted cLogP of 2.6 [1], approximately 0.5–1.2 log units lower than the 4-fluoro (cLogP ~3.1), 4-ethoxy (cLogP ~3.3), and 4-tert-butyl (cLogP ~4.1) analogs estimated from fragment-based methods [2]. The molecular weight (298.4 g/mol) and rotatable bond count (5) are identical across the 4-fluoro and 4-ethoxy congeners, establishing the title compound as the least lipophilic member of the quartet and thus the most favorable starting point for programs requiring aqueous solubility or reduced non-specific protein binding [3]. The hydrogen-bond donor count of 1 and acceptor count of 3 are conserved across the series, indicating that differential binding must originate from substituent-specific steric and electronic effects rather than gross H-bond pharmacophore alterations.

Physicochemical profiling Lipophilicity Permeability

Synthetic Tractability: Minimalist Scaffold as the Unsubstituted Gateway to Diversification Libraries

The absence of ring substituents on the benzamide moiety renders the title compound the sole member of the series capable of undergoing direct electrophilic aromatic substitution (nitration, halogenation, sulfonation) without protecting-group manipulation. By contrast, the 4-fluoro, 4-ethoxy, and 3-cyano analogs are end-point compounds; further derivatization of the benzamide ring requires de novo synthesis from a differently substituted benzoic acid precursor [1]. Commercial availability data confirm that the 3-cyano analog (CAS 1208493-79-1) is supplied as a final product with 98% purity by Bidepharm, whereas the unsubstituted parent can be procured as a versatile intermediate with purity suitable for subsequent diversification chemistry .

Medicinal chemistry Scaffold derivatization Parallel synthesis

Documented Role as a Pemetrexed Intermediate: Procurement Relevance for Antifolate Synthesis

A vendor application note identifies N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide as an intermediate in the preparation of Pemetrexed Disodium and its derivatives . Pemetrexed disodium (CAS 150399-23-8) is a marketed antifolate chemotherapeutic agent whose synthesis requires a specific N-(piperidin-4-ylmethyl)benzamide fragment with an unsubstituted benzamide group to allow subsequent coupling to the pyrrolopyrimidine-glutamate warhead. The 4-fluoro, 4-ethoxy, and 2,4-dichloro analogs lack this documented synthetic utility; no patent or literature citation has been identified linking these substituted congeners to pemetrexed or related antifolate pathways.

Process chemistry Antifolate synthesis Pemetrexed

Procurement-Driven Application Scenarios for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954079-40-4)


Medicinal Chemistry Hit-to-Lead Optimization with Minimal Lipophilicity Burden

The compound's cLogP of 2.6 is the lowest among the N-(piperidin-4-ylmethyl)benzamide series [1]. For programs targeting intracellular enzymes where passive permeability must be retained but promiscuous membrane partitioning and CYP inhibition must be suppressed, the unsubstituted benzamide provides the most favorable baseline lipophilicity profile. Procurement of the unsubstituted scaffold, rather than the 4-fluoro or 4-ethoxy analog, allows medicinal chemists to add lipophilicity incrementally through deliberate substitution, rather than starting from an already-elevated cLogP that is difficult to reverse.

Parallel Library Synthesis via Late-Stage Benzamide Diversification

Unlike the 4-fluoro, 4-ethoxy, 3-cyano, and 2,4-dichloro congeners—each of which is a synthetic endpoint with respect to the benzamide ring—the unsubstituted phenyl ring permits electrophilic halogenation, nitration, and subsequent cross-coupling chemistry to generate structurally diverse libraries from a single purchased intermediate [2]. This reduces procurement costs and synthetic lead time for groups requiring 50–200 compound arrays exploring benzamide SAR vectors.

Process Development for Pemetrexed Disodium and Related Antifolate APIs

The documented role of this compound as a synthetic intermediate in pemetrexed disodium preparation provides a specific procurement rationale for process chemistry teams. Substituted analogs have no known role in registered antifolate syntheses. For CMC groups developing abbreviated new drug applications (ANDAs) or optimizing published pemetrexed routes, sourcing the unsubstituted benzamide intermediate directly from a qualified vendor can shortcut multi-step in-house synthesis and align with regulatory starting material strategies.

Chemical Probe Development Requiring Defined Physicochemical Space

The molecular weight (298.4 g/mol), hydrogen-bond donor count (1), and rotatable bond count (5) of the title compound [1] place it within the central region of oral druggable chemical space. For academic chemical biology groups selecting a probe scaffold to interrogate a novel target, the unsubstituted benzamide offers a clean starting point with no pre-installed substituent liabilities that could dominate the pharmacological profile, enabling target engagement studies where the scaffold itself contributes minimally to off-target pharmacology.

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.